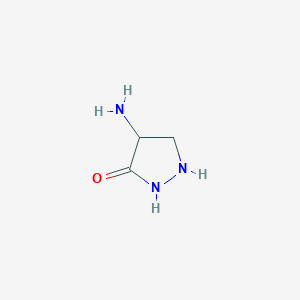
4-Aminopyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrazolidin-3-one is a heterocyclic compound that has garnered significant interest in recent years due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound. Another method involves the use of azomethine imines derived from hydrazones and aldehydes, which undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of environmentally benign solvents and catalysts, is an ongoing area of research.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyrazolidin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidin-3-one derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, acyl, or other functional groups at the 4-position.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Aminopyrazolidin-3-one and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others may interact with bacterial cell membranes to exert antimicrobial effects . The exact mechanism can vary depending on the specific structure and functional groups of the derivative.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyrazolidin-3-one can be compared with other similar compounds, such as:
Pyrazolidin-3-one: Lacks the amino group at the 4-position, which can significantly alter its reactivity and biological activity.
4-Aminopyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical properties and applications.
4-Aminopyrimidine: Features a pyrimidine ring, which can affect its interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of a pyrazolidine ring with an amino group at the 4-position and a carbonyl group at the 3-position, which allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
5678-05-7 |
|---|---|
Molekularformel |
C3H7N3O |
Molekulargewicht |
101.11 g/mol |
IUPAC-Name |
4-aminopyrazolidin-3-one |
InChI |
InChI=1S/C3H7N3O/c4-2-1-5-6-3(2)7/h2,5H,1,4H2,(H,6,7) |
InChI-Schlüssel |
UHVYZFNUNCKZAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















